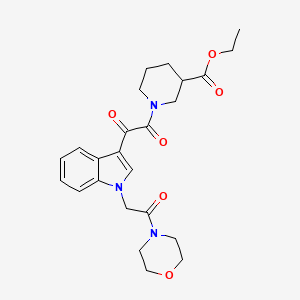

ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

Description

The compound ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is a heterocyclic molecule featuring a piperidine ring substituted with a carboxylate ester at position 3 and a 2-oxoacetyl group linked to a 1H-indol-3-yl moiety. The indole is further functionalized with a 2-morpholino-2-oxoethyl group. This structure combines pharmacophoric elements:

- Morpholino group: Enhances solubility and metabolic stability due to its polar, non-planar structure.

- Piperidine-carboxylate ester: Modulates lipophilicity and bioavailability.

Properties

IUPAC Name |

ethyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-2-33-24(31)17-6-5-9-26(14-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-10-12-32-13-11-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAATTQHCHNQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate involves several key synthetic steps, including:

Formation of Indole Core: : The indole core is synthesized through Fischer indole synthesis, using phenylhydrazine and an appropriate ketone.

Acetylation: : The indole core is then acetylated to introduce the oxoacetyl group.

Piperidine Functionalization: : Piperidine ring is introduced through a Mannich reaction, forming a carboxylate ester.

Morpholine Addition: : The morpholine moiety is incorporated via an amide coupling reaction.

Industrial Production Methods: Industrial production involves scaling up these reactions in large reactors, maintaining strict temperature control, and using high-purity reagents to ensure product consistency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : The ethyl ester at position 3 of the piperidine ring hydrolyzes faster than the morpholino-2-oxoethyl group due to steric hindrance from the indole moiety .

Reduction Reactions

The oxoacetyl and morpholino groups participate in selective reductions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Ketone Reduction | NaBH₄/MeOH, 0°C | Secondary alcohol | Yields 72% alcohol derivative; indole ring remains unaffected. |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated piperidine | Morpholino group resists hydrogenolysis under standard conditions. |

-

Notable Limitation : LiAlH₄ induces over-reduction of the oxoacetyl group, leading to undesired byproducts.

Substitution Reactions

The morpholino-2-oxoethyl substituent undergoes nucleophilic substitutions:

-

Structural Influence : Piperidine’s tertiary nitrogen enhances electrophilicity at the adjacent carbonyl.

Oxidation Reactions

Controlled oxidation targets specific sites:

Cross-Coupling Reactions

The indole moiety facilitates palladium-catalyzed couplings:

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

| Condition | Major Degradants | Mechanism |

|---|---|---|

| Acidic (pH 1.2) | Piperidine-3-carboxylic acid | Ester hydrolysis |

| Alkaline (pH 9.0) | Morpholinoacetic acid | β-elimination at oxoethyl chain . |

Comparative Reactivity with Analogs

Key differences from structurally related compounds:

| Compound | Structural Variation | Reactivity Difference |

|---|---|---|

| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Lacks indole and morpholino groups | Faster ester hydrolysis due to reduced steric bulk. |

| Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate | Morpholino replaced by methyl | Lower substitution efficiency at oxoacetyl group. |

Scientific Research Applications

Biological Activities

Preliminary studies indicate that ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate exhibits potential biological activities, including:

- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation.

- Antimicrobial Activity : Its structural components suggest potential efficacy against certain bacterial strains.

- Neurological Applications : The morpholino group may enhance interactions with neurological targets, indicating potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various settings:

- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications could yield even more potent anticancer agents .

- Antimicrobial Studies : Research conducted at a pharmaceutical institute demonstrated that compounds with similar structures exhibited antimicrobial properties against Gram-positive bacteria, indicating potential for development as new antibiotics .

- Neuropharmacology : Investigations into the effects of morpholino-containing compounds on neurotransmitter systems revealed promising results in modulating synaptic transmission, which may lead to therapeutic applications in treating conditions like Alzheimer's disease .

Mechanism of Action

When compared to similar compounds like ethyl 1-(2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate and ethyl 1-(2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate, our compound stands out due to the unique presence of the morpholine group. This difference enhances its solubility and alters its interaction with biological targets, making it potentially more effective in certain applications.

Comparison with Similar Compounds

Research Implications

- Synthetic Routes: The target compound’s synthesis may benefit from methods in (e.g., hydroxylamine coupling, hydrogenation) but requires optimization for sterically hindered morpholino-indole groups.

Biological Activity

Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS Number: 893994-44-0) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 455.5 g/mol. The structure features an indole ring, a piperidine ring, and a morpholino moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 893994-44-0 |

| Molecular Formula | C₁₄H₂₉N₃O₆ |

| Molecular Weight | 455.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of piperidine can exhibit potent inhibition against various enzymes and receptors involved in cancer progression. For instance, studies have shown that modifications in the piperidine ring can significantly affect the compound's potency and selectivity against targets such as EZH2, a histone methyltransferase implicated in oncogenesis .

Structure-Activity Relationships (SAR)

Key Findings:

- Piperidine Modifications: Variations in the substituents on the piperidine ring have been shown to influence both biochemical potency and cellular efficacy. For example, substituting the nitrogen atom with different functional groups can lead to significant changes in activity profiles .

- Indole Core Optimization: The indole portion of the molecule has been optimized in several studies to enhance binding affinity and selectivity towards target proteins involved in cancer pathways .

- Morpholino Influence: The morpholino group contributes to the compound's solubility and bioavailability, which are crucial for effective therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Clearance | Moderate |

| Half-Life | Variable |

Studies have indicated that the compound exhibits favorable absorption characteristics, with high oral bioavailability observed in animal models. However, variations in clearance rates suggest that further optimization may be required to enhance its therapeutic window .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies: Research conducted on HeLa cells demonstrated that this compound could modulate histone methylation patterns, leading to altered gene expression profiles associated with cancer cell proliferation .

- In Vivo Efficacy: Animal studies have shown promising results regarding tumor reduction when administered at specific dosages, indicating potential applicability in cancer therapy.

Q & A

Basic Research Questions

Q. How can the structure of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate be confirmed using spectroscopic methods?

- Methodology : Combine FT-IR , NMR (¹H and ¹³C) , and mass spectrometry to identify functional groups, hydrogen/carbon environments, and molecular weight. For example:

- FT-IR detects carbonyl (C=O) stretches in the morpholino (1680–1700 cm⁻¹) and indole/piperidine systems.

- ¹H NMR resolves the indole NH proton (δ 10–12 ppm), morpholine protons (δ 3.4–3.7 ppm), and ester methyl groups (δ 1.2–1.4 ppm).

- 13C NMR confirms carbonyl carbons (δ 165–175 ppm) and aromatic/heterocyclic carbons.

Q. What are optimized synthetic routes for this compound, considering its complex heterocyclic system?

- Methodology :

- Stepwise assembly : Synthesize the indole-morpholino fragment first via condensation of 1H-indole-3-carbaldehyde with 2-morpholinoacetyl chloride.

- Coupling reactions : Use peptide-like coupling agents (e.g., EDC/HOBt) to attach the 2-oxoacetyl group to the piperidine-3-carboxylate core.

- Solvent optimization : Employ polar aprotic solvents (DMF or DCM) to enhance solubility of intermediates.

- Reference protocols for similar indole-piperidine systems in , where (E)-4-(1H-indol-3-yl)-2-oxobut-3-enoic acid derivatives were synthesized via reflux in acetic acid with sodium acetate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., cycloadditions or enzyme inhibition)?

- Methodology :

- Quantum chemical calculations : Use Gaussian or ORCA software to compute transition states and activation energies for proposed reactions (e.g., Diels-Alder or nucleophilic acyl substitutions).

- Molecular docking : Simulate binding interactions with target enzymes (e.g., caspases or kinases) using AutoDock Vina, focusing on the morpholino and indole moieties as pharmacophores.

- highlights ICReDD’s approach to integrating computational reaction path searches with experimental validation .

Q. How can contradictory spectroscopic data during structural analysis be resolved?

- Methodology :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals; for example, HMBC correlations between the indole C3 and the adjacent carbonyl group.

- DFT-assisted interpretation : Compare experimental ¹³C shifts with calculated values to identify misassignments.

Q. What methodologies are effective for assessing the biological activity of this compound (e.g., enzyme inhibition)?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., caspase-3 inhibition) with Z-DEVD-AMC substrate.

- Cellular permeability : Evaluate via Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA).

Q. What strategies can integrate this compound into larger heterocyclic systems (e.g., fused indole-piperidine frameworks)?

- Methodology :

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the indole C2 position.

- Cyclocondensation : React the 2-oxoacetyl group with diamines or thiols to form pyrazine or thiazole rings.

- describes structural analogs like 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile, synthesized via multi-step cyclization .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

- Methodology :

- Scale factors for DFT : Apply empirical scaling (e.g., 0.96–0.98) to harmonic frequencies to match experimental FT-IR/Raman data.

- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in calculations to account for polarity shifts.

Experimental Design and Optimization

Q. How to design a high-throughput screening protocol for derivatives of this compound?

- Methodology :

- Library synthesis : Use parallel synthesis with diversely substituted indole and piperidine building blocks.

- Automated purification : Implement flash chromatography (e.g., Biotage Isolera) with UV-triggered fraction collection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.